Glucomannan - 76081-94-2

Glucomannan

Catalog Number: EVT-13896019
CAS Number: 76081-94-2
Molecular Formula: C24H42O21
Molecular Weight: 666.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucomannan is a heteroglycan consisting of beta-(1->4)-linked D-glucose (G) and D-mannose (M) in a proportion of 5:8. The basic polymeric repeating unit has the pattern: GGMMGMMMMMGGM, with branching through beta-(1->3)- and beta-(1->6)-glucosyl linkages. Acetate groups are present on C-6 every 9-19 units of the main chain. It has a role as a nutraceutical.
Glucomannan is a natural product found in Phoenix dactylifera and Aloe vera with data available.
Overview

Glucomannan is a water-soluble polysaccharide classified as a dietary fiber, primarily sourced from the tuber of the konjac plant (Amorphophallus konjac). It is a hemicellulose component found in the cell walls of various plants. Glucomannan is recognized for its high viscosity and ability to absorb water, forming a gel-like substance, which contributes to its use in food products and dietary supplements. It has been marketed for various health benefits, including weight loss, cholesterol reduction, and relief from constipation, although scientific evidence supporting these claims varies significantly .

Source

The primary source of glucomannan is the konjac plant, which contains approximately 40% glucomannan by dry weight in its corms. Other sources include certain orchids used in traditional cuisines, although these are less common due to conservation restrictions .

Classification

Glucomannan can be classified as a polysaccharide and more specifically as a hemicellulose. It consists mainly of two monosaccharides: D-mannose and D-glucose, linked primarily by β-(1→4) glycosidic bonds. The typical ratio of D-mannose to D-glucose is approximately 1.6:1, with some branching occurring through β-(1→6)-linkages .

Synthesis Analysis

Methods

Glucomannan can be extracted from konjac roots through several methods:

  1. Water Extraction: The dried konjac tubers are ground into powder and mixed with water to extract glucomannan.
  2. Alkaline Extraction: This method involves treating the konjac powder with an alkaline solution to enhance the solubility of glucomannan.
  3. Enzymatic Hydrolysis: Enzymes can be used to break down the polysaccharide into smaller oligosaccharides, improving its functional properties.

Technical Details

The extraction process typically requires careful control of temperature and pH to maximize yield and maintain the integrity of the glucomannan structure. The resulting product is often purified through filtration or centrifugation to remove insoluble materials .

Molecular Structure Analysis

Structure

Glucomannan's molecular structure is characterized by a straight-chain polymer backbone formed by β-(1→4)-linked D-mannose and D-glucose units. The degree of branching is about 8%, primarily through β-(1→6)-linkages. The presence of acetyl groups at the C-6 position of sugar residues also contributes to its unique properties .

Data

  • Molecular Formula: C24_{24}H42_{42}O21_{21}
  • Molecular Weight: Approximately 650 kDa (varies based on polymer length)
  • CAS Registry Number: 76081-94-2 .
Chemical Reactions Analysis

Glucomannan participates in several chemical reactions due to its hydroxyl groups:

  1. Hydrolysis: In the presence of water and acid or enzymes, glucomannan can hydrolyze into smaller oligosaccharides.
  2. Esterification: Acetylation can modify glucomannan's properties, enhancing its gel-forming abilities.
  3. Gelation Reactions: Upon hydration, glucomannan forms gels through hydrogen bonding between hydroxyl groups, which can be influenced by temperature and pH conditions .
Mechanism of Action

Glucomannan's mechanism of action primarily involves its ability to absorb water and swell in the gastrointestinal tract:

  • When consumed, it absorbs water and expands, forming a bulky gel that promotes a feeling of fullness.
  • This gel formation slows gastric emptying and reduces nutrient absorption rates, particularly sugars and fats.
  • Research indicates that glucomannan may help regulate hormones related to appetite control, such as ghrelin, particularly in individuals with Type 2 diabetes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Highly soluble in water; forms viscous solutions
  • Viscosity: High viscosity when hydrated; varies with concentration
  • Texture: Gel-like consistency upon hydration

Chemical Properties

  • pH Range: Stable between pH 4-10
  • Thermal Stability: Degrades at high temperatures; optimal use at lower temperatures
  • Chemical Stability: Sensitive to strong acids and bases; hydrolyzes under extreme conditions .
Applications

Glucomannan has diverse applications across various fields:

  1. Food Industry: Used as a thickening agent, emulsifier, and stabilizer in products like jellies, noodles (shirataki), and ice creams.
  2. Dietary Supplements: Marketed for weight management, cholesterol reduction, and digestive health.
  3. Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its gel-forming properties.
  4. Animal Feed: Utilized in livestock diets to promote weight gain efficiently .

Properties

CAS Number

76081-94-2

Product Name

Glucomannan

IUPAC Name

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18?,19-,20-,21-,22+,23+,24+/m1/s1

InChI Key

LUEWUZLMQUOBSB-FSKGGBMCSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)OC4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O

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